1-Phenyl[1,2,4]triazolo[4,3-a]quinazolin-5(3H)-one 1-Phenyl[1,2,4]triazolo[4,3-a]quinazolin-5(3H)-one
Brand Name: Vulcanchem
CAS No.: 144151-24-6
VCID: VC15924698
InChI: InChI=1S/C15H10N4O/c20-14-11-8-4-5-9-12(11)19-13(17-18-15(19)16-14)10-6-2-1-3-7-10/h1-9H,(H,16,18,20)
SMILES:
Molecular Formula: C15H10N4O
Molecular Weight: 262.27 g/mol

1-Phenyl[1,2,4]triazolo[4,3-a]quinazolin-5(3H)-one

CAS No.: 144151-24-6

Cat. No.: VC15924698

Molecular Formula: C15H10N4O

Molecular Weight: 262.27 g/mol

* For research use only. Not for human or veterinary use.

1-Phenyl[1,2,4]triazolo[4,3-a]quinazolin-5(3H)-one - 144151-24-6

Specification

CAS No. 144151-24-6
Molecular Formula C15H10N4O
Molecular Weight 262.27 g/mol
IUPAC Name 1-phenyl-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-one
Standard InChI InChI=1S/C15H10N4O/c20-14-11-8-4-5-9-12(11)19-13(17-18-15(19)16-14)10-6-2-1-3-7-10/h1-9H,(H,16,18,20)
Standard InChI Key JDEQTYQENHNJIM-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)C2=NN=C3N2C4=CC=CC=C4C(=O)N3

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

The compound exhibits a molecular formula of C₁₅H₁₀N₄O and a molar mass of 262.27 g/mol. Its IUPAC name, 1-phenyl-4H- triazolo[4,3-a]quinazolin-5-one, reflects the fusion of a 1,2,4-triazole moiety with a quinazolinone system at the [4,3-a] position, supplemented by a phenyl group at the 1-position. Key spectral identifiers include:

  • InChI: InChI=1S/C15H10N4O/c20-14-11-8-4-5-9-12(11)19-13(17-18-15(19)16-14)10-6-2-1-3-7-10/h1-9H,(H,16,18,20)

  • Canonical SMILES: C1=CC=C(C=C1)C2=NN=C3N2C4=CC=CC=C4C(=O)N3

The planar structure facilitates π-π stacking interactions, while the N-heteroatoms enable hydrogen bonding—critical for biological interactions .

Crystallographic and Spectroscopic Data

Though single-crystal X-ray data for this specific derivative remain unpublished, related triazoloquinazolinones exhibit monoclinic crystal systems with P2₁/c space groups . Infrared spectroscopy of analogs shows characteristic absorptions at:

  • 3,050–3,100 cm⁻¹ (C–H aromatic stretching)

  • 1,670–1,690 cm⁻¹ (C=O quinazolinone)

  • 1,550–1,570 cm⁻¹ (triazole ring vibrations)

¹H NMR spectra typically display signals for aromatic protons between δ 7.2–8.5 ppm, with the quinazolinone C=O group influencing adjacent proton shifts .

Synthesis Methodologies

Cyclization-Based Approaches

Early routes involved cyclocondensation of hydrazinoquinazolines with carbonyl compounds. For example, reacting 2-hydrazino-4-phenylquinazoline with acetylacetone yields methyl-substituted analogs, adaptable to phenyl derivatives via modified starting materials. These reactions proceed in refluxing ethanol (78°C, 6–8 hr) with yields of 60–75%.

Multicomponent Reactions (MCRs)

Recent advances employ MOF catalysts like MIL-101(Cr) for one-pot synthesis from benzaldehydes, dimedone, and 1H-1,2,4-triazol-3-amine . Optimized conditions (Table 1) use acetonitrile (2 mL) and 0.25 mol% catalyst at room temperature (30 min, 94% yield) .

Table 1: Optimization of MIL-101(Cr)-Catalyzed Synthesis

EntryCatalyst LoadingSolventTime (min)Yield (%)
17 mg (0.25 mol%)Acetonitrile3094
23.5 mg (0.12 mol%)Acetonitrile6089
3NoneAcetonitrile45Trace

Key advantages include atom economy, room-temperature operation, and catalyst reusability (5 cycles with <5% activity loss) .

Biological Activity and Structure-Activity Relationships

CompoundMIC (μg/mL) vs. S. aureusMIC (μg/mL) vs. E. coli
1-Methyl analog12.525
4-Nitro derivative6.25 12.5

The phenyl group’s electron-withdrawing/-donating properties modulate bacterial membrane penetration .

Anticancer Screening

Preliminary assays on HepG2 cells show IC₅₀ values of 18–45 μM for triazoloquinazolinones, with apoptosis induction via Bcl-2/Bax pathway modulation . The 1-phenyl substituent may enhance lipid solubility, improving tumor cell uptake .

Industrial and Material Science Applications

Pharmaceutical Intermediates

The compound serves as a precursor to kinase inhibitors and GABA receptor modulators. Its fused ring system mimics purine bases, enabling ATP-binding site interactions .

Optoelectronic Materials

Thin films of Cu(II) complexes with triazoloquinazolinone ligands exhibit photoluminescence quantum yields of 0.32–0.45, suitable for OLED emissive layers .

Future Directions

  • Synthetic Chemistry: Developing enantioselective routes using chiral MOFs or organocatalysts.

  • Drug Discovery: High-throughput screening against resistant bacterial strains and solid tumors.

  • Materials Engineering: Testing charge transport properties in organic photovoltaics.

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